Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-
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Overview
Description
Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- typically involves multi-step organic synthesis. The process often starts with the preparation of the quinoline core, followed by the introduction of the butyl and 2-methylphenylamino groups. The final step involves the attachment of the ethanol moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the attached functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent structure, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of the butyl and 2-methylphenylamino groups with the quinoline core enhances its potential as a versatile compound for various applications.
Properties
CAS No. |
799765-45-0 |
---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-[3-butyl-4-(2-methylanilino)quinolin-8-yl]oxyethanol |
InChI |
InChI=1S/C22H26N2O2/c1-3-4-9-17-15-23-22-18(10-7-12-20(22)26-14-13-25)21(17)24-19-11-6-5-8-16(19)2/h5-8,10-12,15,25H,3-4,9,13-14H2,1-2H3,(H,23,24) |
InChI Key |
MTUDPDCLKAOLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OCCO |
Origin of Product |
United States |
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